molecular formula C16H14O4 B1582983 Dibenzyl oxalate CAS No. 7579-36-4

Dibenzyl oxalate

Cat. No.: B1582983
CAS No.: 7579-36-4
M. Wt: 270.28 g/mol
InChI Key: ZYZXGWGQYNTGAU-UHFFFAOYSA-N
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Description

Dibenzyl oxalate (CAS 7579-36-4) is an aromatic ester with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol. Its structure consists of two benzyl groups esterified to an oxalate backbone . Key properties include:

  • Melting Point: 80–82°C
  • Density: 1.212 g/cm³
  • Applications: Drug Delivery: Acts as an ATP-responsive molecule in nanoparticles for targeted release of therapeutics . Chemical Synthesis: Intermediate in organic reactions, such as the preparation of potassium monobenzyl oxalate . Phase Change Materials (PCMs): Investigated for thermal energy storage due to its phase transition properties .

Optimal synthesis involves esterification of oxalic acid and benzyl alcohol using catalysts like p-toluenesulfonic acid, achieving yields up to 96.2% .

Preparation Methods

Transesterification of Dialkyl Oxalates with Benzyl Alcohol

One of the primary methods for preparing dibenzyl oxalate involves the transesterification of dialkyl oxalates (such as dimethyl or diethyl oxalate) with benzyl alcohol in the presence of a catalyst. This method is analogous to the preparation of diphenyl oxalate described in patent JP6269361B2, which can be adapted for this compound by substituting phenol with benzyl alcohol.

Reaction scheme:

$$
\text{Dialkyl oxalate} + 2 \text{ Benzyl alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} + 2 \text{ Alcohol (alkyl)}
$$

  • Catalysts: Metal aryloxide catalysts such as those containing aluminum, titanium, vanadium, iron, zinc, tin, or lead have been reported effective for similar transesterification reactions. The catalyst structure is generally represented as $$ M(OAr)m Rn $$, where M is the metal center and Ar is an aryl group.

  • Process details: The reaction proceeds via initial formation of alkylbenzyl oxalate intermediates, followed by disproportionation or further transesterification to yield this compound. Removal of by-product alcohols during the reaction drives the equilibrium toward the desired product.

  • Reaction conditions: Typically conducted under reflux with continuous removal of the volatile alcohol by-product to shift equilibrium.

Catalytic Systems and Reaction Optimization

The choice of catalyst and reaction parameters critically affects the yield and purity of this compound.

Catalyst Metal Catalyst Type Role in Reaction Notes
Aluminum (Al) Metal aryloxide Activates dialkyl oxalate High activity, moderate cost
Titanium (Ti) Metal aryloxide Enhances transesterification Often used in esterification
Zinc (Zn) Metal aryloxide Catalytic transesterification Lower toxicity
Tin (Sn) Metal aryloxide Esterification catalyst Common in organic synthesis

Table 1: Examples of catalysts used in oxalate transesterification reactions

Optimization often involves controlling temperature, catalyst loading, and removal of by-products to maximize this compound concentration.

Alternative Synthetic Routes

While direct transesterification is the most common, other routes include:

  • Direct esterification of oxalic acid with benzyl alcohol: This method involves reacting oxalic acid with benzyl alcohol under acidic conditions, often with removal of water to drive the reaction forward. However, this method can be less selective and may require harsher conditions.

  • Use of activated oxalate derivatives: For example, oxalyl chloride can be reacted with benzyl alcohol to form this compound, but this involves handling corrosive reagents and generates HCl as a by-product.

Research Findings and Mechanistic Insights

Research into related oxalate esters (e.g., diphenyl oxalate) provides insight into the preparation of this compound:

  • Transesterification proceeds via intermediate alkylaryl oxalates, which can disproportionate or further react to form the diester product.

  • Removal of by-products (alcohols or dialkyl oxalates) is essential to drive the reaction equilibrium.

  • Metal aryloxide catalysts facilitate the nucleophilic attack of the alcohol on the oxalate ester, enhancing reaction rates and selectivity.

  • The reaction can be conducted in a one-pot process where transesterification and disproportionation occur simultaneously, improving efficiency.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Advantages Disadvantages
Transesterification Dialkyl oxalate + benzyl alcohol Metal aryloxide catalysts, reflux, removal of alcohol High selectivity, mild conditions Requires catalyst optimization
Direct esterification Oxalic acid + benzyl alcohol Acid catalyst, heat, water removal Simple reagents Lower selectivity, harsh conditions
Acyl chloride route Oxalyl chloride + benzyl alcohol Base or solvent, low temperature Fast reaction Corrosive reagents, HCl by-product

Table 2: Comparison of this compound preparation methods

Chemical Reactions Analysis

Types of Reactions: Dibenzyl oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Oxalic acid and benzyl alcohol.

    Reduction: Benzyl alcohol and oxalic acid derivatives.

    Substitution: Substituted oxalate esters.

Scientific Research Applications

Dibenzyl oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzyl oxalate involves its ability to undergo esterification and hydrolysis reactions. The ester groups in this compound can be hydrolyzed to release oxalic acid and benzyl alcohol. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the ester carbonyl carbon .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings :

  • DBO has a higher melting point than BEB and PHB, making it suitable for medium-temperature thermal storage.
  • Its enthalpy of fusion (145 kJ/kg) is comparable to BEB but lower than DiMeOHTe, which exhibits superior energy density.
  • DBO’s low thermal conductivity (0.21 W/m·K) limits heat transfer efficiency compared to DiMeOHTe (0.27 W/m·K) .

Reactivity and Functional Group Behavior

  • ATP-Responsive Release: DBO uniquely binds ATP via hydrogen bonding (4 interaction modes identified), enabling controlled drug release in biomedical applications.
  • Ester Hydrolysis : DBO’s oxalate backbone is more reactive under acidic conditions than benzyl benzoate, which has a stable aromatic ester group. This affects its utility in prolonged drug delivery systems .

Biological Activity

Dibenzyl oxalate (C16_{16}H14_{14}O4_4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of this compound, focusing on its antioxidant properties, anticrystallization effects, and other relevant biological activities based on diverse research findings.

This compound is a diester derived from oxalic acid and benzyl alcohol. Its structure features two benzyl groups attached to the oxalate moiety, which contributes to its unique chemical behavior and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

  • Mechanism of Action : The antioxidant activity of this compound may be attributed to its ability to donate electrons, thereby stabilizing free radicals. This property is essential in preventing oxidative stress within biological systems.
  • Comparative Studies : In studies comparing various compounds, this compound demonstrated comparable efficacy to well-known antioxidants such as ascorbic acid. For instance, in vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that this compound effectively scavenged free radicals, indicating its potential as a natural antioxidant agent .

Anticrystallization Properties

This compound has been investigated for its role in inhibiting the crystallization of calcium oxalate, a common constituent of kidney stones.

  • In Vitro Studies : Research employing turbidimetric models has shown that this compound can inhibit the nucleation and growth of calcium oxalate crystals. This property is particularly beneficial for preventing urolithiasis (kidney stone formation) and could be utilized in therapeutic applications .
  • Efficacy Assessment : The effectiveness of this compound in inhibiting crystallization was measured against standard inhibitors such as potassium citrate. Results indicated that this compound significantly reduced crystal growth rates, with inhibition percentages reaching up to 82% at optimal concentrations .

Toxicological Considerations

While this compound shows promise in various biological applications, it is essential to consider its toxicity profile.

  • Safety Data : Toxicological assessments indicate that this compound may exhibit moderate toxicity at high concentrations. Studies have highlighted the importance of evaluating dosage and exposure duration to mitigate potential adverse effects .

Case Studies and Research Findings

  • Antioxidant Efficacy : A study highlighted the antioxidant capacity of this compound through various assays (DPPH, FRAP), demonstrating its potential in reducing oxidative stress markers in cellular models .
  • Kidney Stone Prevention : In a controlled laboratory setting, this compound was found to significantly inhibit calcium oxalate crystallization compared to control groups, suggesting its application in dietary supplements aimed at kidney stone prevention .

Q & A

Q. Basic: What are the standard methodologies for synthesizing dibenzyl oxalate in laboratory settings?

This compound is typically synthesized via esterification of oxalic acid with benzyl alcohol. A common protocol involves using a catalytic acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) under reflux conditions. The reaction is monitored via thin-layer chromatography (TLC) or FT-IR spectroscopy to track ester bond formation. Purification is achieved through recrystallization using ethanol or methanol. Yield optimization often requires precise stoichiometric ratios (e.g., 1:2 molar ratio of oxalic acid to benzyl alcohol) and controlled reaction times (6–12 hours) .

Q. Basic: What characterization techniques are essential for confirming this compound purity and structural integrity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm ester group formation and aromatic proton environments.
  • Fourier-Transform Infrared (FT-IR) Spectroscopy : Peaks at ~1740 cm1^{-1} (C=O stretch) and ~1260 cm1^{-1} (C-O ester stretch).
  • Melting Point Analysis : Compare observed values (literature range: 75–77°C) to verify purity.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities.
    Refer to standardized experimental sections in journals for reproducibility .

Q. Advanced: How can researchers resolve discrepancies in kinetic data for this compound decomposition under varying electrochemical conditions?

Electrochemical cleavage studies (e.g., via cyclic voltammetry) may show variability in reaction rates (k1k_1) due to factors like scan rate, concentration, and substituent effects. For instance, this compound exhibits k1=89.9±0.9k_1 = 89.9 \pm 0.9 under high scan rates (60–80 V s1^{-1}), while lower rates occur in substituted analogs. To resolve contradictions:

  • Perform ANOVA or regression analysis to isolate significant variables.
  • Cross-validate using density functional theory (DFT) simulations to model electron transfer mechanisms .

Q. Advanced: What side-reaction pathways occur during this compound synthesis, and how can they be mitigated?

Common byproducts include dibenzyl ether (from benzyl alcohol self-condensation) and benzyl chloride (if HCl is generated). Mitigation strategies:

  • Use anhydrous conditions to suppress ether formation.
  • Introduce scavengers (e.g., molecular sieves) to absorb water or HCl.
  • Optimize catalyst loading to reduce side reactions. GC-MS analysis is critical for byproduct identification .

Q. Advanced: How can the Taguchi method optimize reaction parameters for this compound derivatives in catalytic systems?

The Taguchi method enables systematic optimization of variables (temperature, pressure, catalyst ratio). For example, in Pd(OH)2_2/Al2_2O3_3-catalyzed debenzylation:

  • Design experiments using Qualitek-4 software to test parameter combinations.
  • Analyze variance (ANOVA) to identify dominant factors (e.g., temperature contributes 45% to yield variance).
  • Validate with confirmation experiments under predicted optimal conditions .

Q. Advanced: What mechanistic insights explain this compound’s role in ATP-responsive drug delivery systems?

In biomimetic nanosystems, this compound binds ATP via hydrogen bonding between its oxalate groups and ATP’s PO43_4^{3-}. DFT simulations reveal four binding modes, with energy minima favoring structural disruption of nanoparticles under ATP-rich environments (e.g., tumor sites). Experimental validation includes:

  • Radical scavenging assays (e.g., DPPH) to confirm redox activity.
  • HPLC quantification of drug release kinetics .

Q. Advanced: How do decomposition pathways of this compound vary under oxidative vs. hydrolytic conditions?

  • Oxidative Cleavage : In toluene autoxidation, this compound forms via radical intermediates (e.g., benzyl radicals). Products include benzyl benzoate and diphenylmethane.
  • Hydrolytic Degradation : Acidic/alkaline conditions break ester bonds, yielding oxalic acid and benzyl alcohol. Kinetic studies using 18^{18}O isotopic labeling can differentiate pathways .

Properties

IUPAC Name

dibenzyl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14O4/c17-15(19-11-13-7-3-1-4-8-13)16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZXGWGQYNTGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4038926
Record name Dibenzyl oxalate
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Molecular Weight

270.28 g/mol
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CAS No.

7579-36-4
Record name Dibenzyl oxalate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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